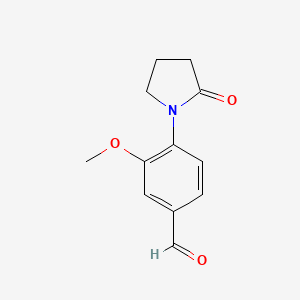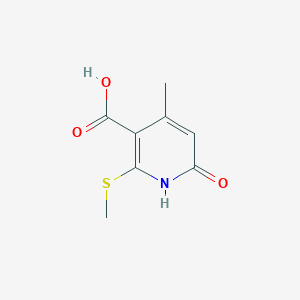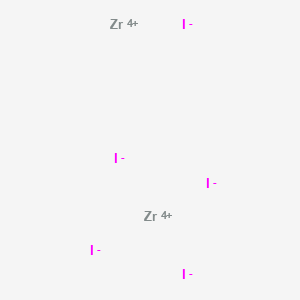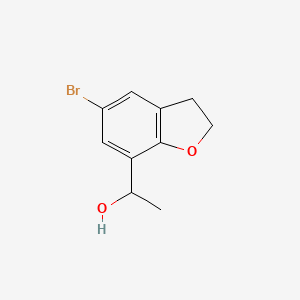
1,3,4-Tri-O-acetyl-2-deoxy-D-glucopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,4-Tri-O-acetyl-2-deoxy-D-glucopyranose is a derivative of glucose, specifically a deoxy sugar where the hydroxyl group at the second position is replaced by a hydrogen atom. This compound is often used in carbohydrate chemistry and has applications in various fields including medicinal chemistry and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions
1,3,4-Tri-O-acetyl-2-deoxy-D-glucopyranose can be synthesized through the acetylation of 2-deoxy-D-glucose. The process typically involves the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under mild conditions to ensure selective acetylation at the 1, 3, and 4 positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
1,3,4-Tri-O-acetyl-2-deoxy-D-glucopyranose undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it back to its parent sugar, 2-deoxy-D-glucose.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acetyl groups can be replaced using nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Produces acids such as 2-deoxy-D-gluconic acid.
Reduction: Yields 2-deoxy-D-glucose.
Substitution: Results in various derivatives depending on the nucleophile used.
科学的研究の応用
1,3,4-Tri-O-acetyl-2-deoxy-D-glucopyranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Serves as a building block for the synthesis of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and as a precursor for various biochemical assays.
作用機序
The mechanism of action of 1,3,4-Tri-O-acetyl-2-deoxy-D-glucopyranose involves its role as a protected form of 2-deoxy-D-glucose. The acetyl groups protect the hydroxyl groups during chemical reactions, allowing selective modifications. Upon deprotection, the compound can interact with various biological targets, influencing pathways such as glycolysis and glycosylation .
類似化合物との比較
Similar Compounds
1,3,4,6-Tetra-O-acetyl-2-deoxy-D-glucopyranose: Similar in structure but with an additional acetyl group at the 6 position.
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-glucopyranose: Contains an acetamido group instead of a hydroxyl group at the 2 position.
Uniqueness
1,3,4-Tri-O-acetyl-2-deoxy-D-glucopyranose is unique due to its selective acetylation, which provides specific protection for synthetic applications. This selectivity allows for targeted modifications, making it a valuable intermediate in carbohydrate chemistry .
特性
分子式 |
C12H18O8 |
|---|---|
分子量 |
290.27 g/mol |
IUPAC名 |
[(2R,3S,4R)-3,6-diacetyloxy-2-(hydroxymethyl)oxan-4-yl] acetate |
InChI |
InChI=1S/C12H18O8/c1-6(14)17-9-4-11(18-7(2)15)20-10(5-13)12(9)19-8(3)16/h9-13H,4-5H2,1-3H3/t9-,10-,11?,12+/m1/s1 |
InChIキー |
FZAIBZCVQJIHKJ-QFEGIVONSA-N |
異性体SMILES |
CC(=O)O[C@@H]1CC(O[C@@H]([C@H]1OC(=O)C)CO)OC(=O)C |
正規SMILES |
CC(=O)OC1CC(OC(C1OC(=O)C)CO)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetrasodium 3-hydroxy-4-(2-{2-sulfonato-5-[2-(4-sulfonatophenyl)diazen-1-yl]phenyl}diazen-1-yl)naphthalene-2,7-disulfonate](/img/structure/B12436877.png)
![methyl 3-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B12436883.png)

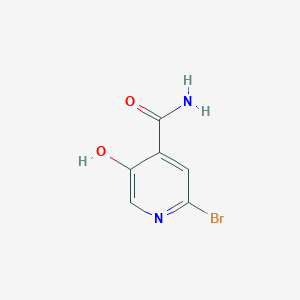
![8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-9H-purine-2,6-dione](/img/structure/B12436906.png)

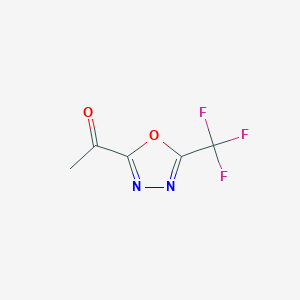

![1-[3-(Trifluoromethyl)phenyl]prop-2-en-1-amine](/img/structure/B12436925.png)
